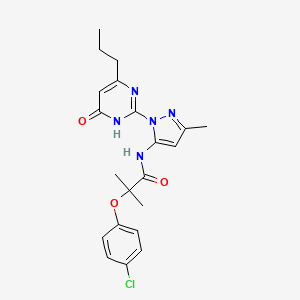![molecular formula C22H26ClN5O3 B2369903 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021059-47-1](/img/structure/B2369903.png)
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26ClN5O3 and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of various novel derivatives, such as pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing its versatility in heteroaromatization processes. These synthesized compounds were also evaluated for antimicrobial activity, indicating their potential in developing new antimicrobial agents (El-Agrody et al., 2001).
Antimicrobial Activity
- Some derivatives synthesized using this compound have shown promising antimicrobial properties. For instance, 5-alkyl-6-substituted uracils and related derivatives, prepared from the corresponding 5-alkybarbituric acids, exhibited in vitro activities against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This suggests the compound's potential in contributing to the development of new antimicrobial agents (Al-Turkistani et al., 2011).
Anticonvulsant and Antinociceptive Activity
- Derivatives of this compound have been investigated for their anticonvulsant and antinociceptive activities. In one study, 3-substituted and 3-unsubstituted N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives were synthesized and showed potential as anticonvulsant agents, with some compounds displaying a more beneficial protective index than well-known antiepileptic drugs (Rybka et al., 2017).
Herbicidal Activity
- The compound has also found application in the synthesis of novel herbicidal agents. A study demonstrated the preparation of 1-phenyl-piperazine-2,6-diones via a new synthetic route, with some of the synthesized compounds displaying significant herbicidal activity, highlighting the potential agricultural applications of derivatives synthesized from this compound (Li et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine structure have been found to interact with thedopamine transporter (DAT) . The dopamine transporter plays a crucial role in regulating dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
Compounds with similar structures have been found to bind to their targets and modulate their activity . This can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Análisis Bioquímico
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been studied .
Propiedades
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O3/c1-4-8-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-11-9-26(10-12-27)16-7-5-6-15(23)13-16/h5-7,13-14H,4,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCOZPXIWXRQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

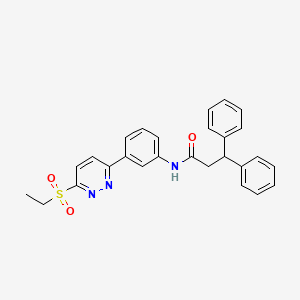
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)
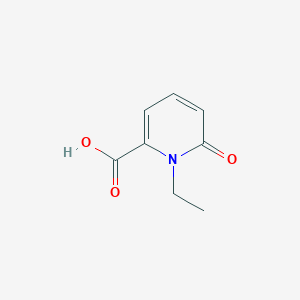
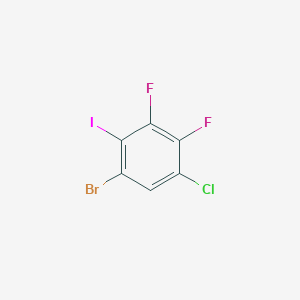
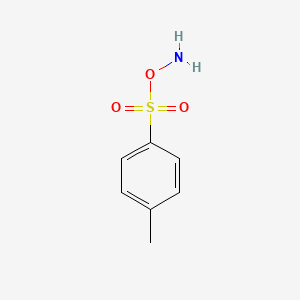
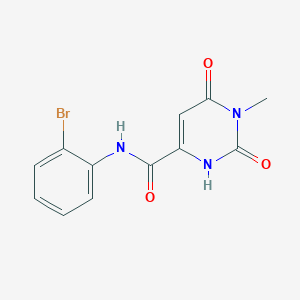
![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)
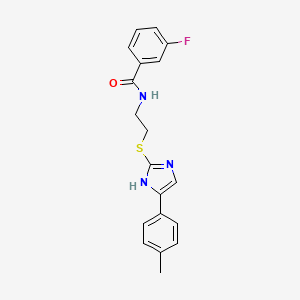
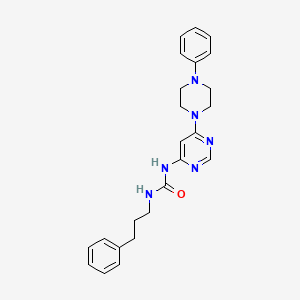
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)

